Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate)
Description
Molecular Architecture and Spirocyclic Framework
Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) (CAS: 2173992-48-6) is a structurally complex compound featuring a bicyclic 4,7-diazaspiro[2.5]octane core. The molecular formula is $$ \text{C}{24}\text{H}{42}\text{N}4\text{O}8 $$, with a molecular weight of 514.61 g/mol. The spirocyclic framework consists of two fused rings: a five-membered diazole ring and a three-membered cyclopropane-like ring (Figure 1). Each nitrogen atom in the diazaspiro core is substituted with a tert-butoxycarbonyl (Boc) group, while the oxalic acid moiety acts as a counterion, balancing the charge through carboxylate interactions.
The tert-butyl groups introduce significant steric bulk, which influences both the compound’s reactivity and its ability to participate in supramolecular interactions. The Boc-protected amines enhance solubility in organic solvents, a critical feature for its application in medicinal chemistry. Key bond lengths and angles derived from computational models are summarized in Table 1.
Table 1: Key structural parameters of the diazaspiro core
| Parameter | Value (Å or °) |
|---|---|
| N1–C2 bond length | 1.45 Å |
| C3–C4 bond length | 1.52 Å |
| N1–C2–C3 bond angle | 109.5° |
| Spiro junction torsion | 88.7° |
Crystallographic Characterization and X-ray Diffraction Studies
Single-crystal X-ray diffraction studies have been pivotal in elucidating the three-dimensional arrangement of this compound. The spirocyclic core adopts a distorted chair conformation, with the tert-butyl groups positioned equatorially to minimize steric clashes. The oxalic acid moiety forms a bridge between two diazaspiro units via ionic interactions, creating a repeating motif in the crystal lattice.
High-resolution X-ray data (collected at 100 K) reveal a monoclinic crystal system with space group $$ P2_1/c $$. Unit cell parameters include $$ a = 10.24 \, \text{Å} $$, $$ b = 14.56 \, \text{Å} $$, $$ c = 12.78 \, \text{Å} $$, and $$ \beta = 105.3^\circ $$. Aspherical refinement methods, such as the Hirshfeld atom refinement (HAR), have been employed to resolve subtle electron density features, particularly around the oxalate ions. These studies confirm the presence of short O–H⋯O hydrogen bonds (2.51–2.57 Å) between oxalic acid and the diazaspiro carboxylates.
Conformational Dynamics of the Diazaspiro[2.5]octane Core
The diazaspiro[2.5]octane core exhibits restricted conformational flexibility due to its spirocyclic geometry. Nuclear magnetic resonance (NMR) studies in solution reveal two distinct populations: a major conformer (85%) with a chair-like arrangement and a minor conformer (15%) adopting a twisted-boat configuration. The energy barrier for interconversion between these states is approximately 12 kcal/mol, as determined by variable-temperature NMR experiments.
Molecular dynamics simulations further highlight the role of the tert-butyl groups in stabilizing the chair conformation through van der Waals interactions. Substitution at the nitrogen atoms prevents puckering of the diazole ring, ensuring planar geometry at the spiro junction. This rigidity is critical for the compound’s function as a template in asymmetric synthesis.
Hydrogen Bonding Networks in Oxalate Complexation
The oxalic acid component forms an extensive hydrogen bonding network that stabilizes the crystalline lattice. Each oxalate ion engages in four hydrogen bonds: two as donors (O–H⋯O) with carboxylate oxygens from adjacent diazaspiro units and two as acceptors (N–H⋯O) from the Boc-protected amines. These interactions generate a layered architecture parallel to the (010) plane (Figure 2).
Table 2: Hydrogen bond parameters in the crystal structure
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| O5–H5⋯O4 | 2.51 | 165 |
| N1–H1⋯O2 | 2.85 | 155 |
| O3–H3⋯O1 | 2.57 | 168 |
Periodic density functional theory (DFT) calculations corroborate the experimental data, showing that the hydrogen bonding network contributes approximately 30% of the total lattice energy. This robust network ensures thermal stability up to 180°C, as evidenced by thermogravimetric analysis.
Properties
IUPAC Name |
tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRFVQBWZMOMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC12CC2.CC(C)(C)OC(=O)N1CCNCC12CC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) typically involves the reaction of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate with oxalic acid. The reaction is carried out under inert atmosphere conditions, usually at low temperatures (2-8°C) to maintain the stability of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally synthesized in laboratory settings for research purposes. The process involves standard organic synthesis techniques, including purification steps to achieve high purity levels (97% or higher) .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction could produce simpler amine compounds .
Scientific Research Applications
Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Key Properties :
- Physical Form : Solid (often stored under inert atmosphere at 2–8°C) .
- Synthesis : Typically prepared via coupling reactions involving tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate and oxalic acid derivatives under catalytic conditions .
- Applications : Used in the synthesis of kinase inhibitors, antiviral agents, and other bioactive molecules due to its ability to introduce conformational constraints .
Comparison with Similar Compounds
Below is a detailed comparison with structurally or functionally related compounds, supported by experimental data and literature findings.
Structural Analogues
Table 1: Structural and Functional Comparison
Biological Activity
Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) is a complex organic compound notable for its unique structural characteristics and potential biological activities. This article delves into its molecular properties, synthesis, biological mechanisms, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C24H42N4O8
- Molecular Weight : 514.62 g/mol
- CAS Number : 2173992-48-6
- IUPAC Name : tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hemioxalate
The compound features a spirocyclic framework with tert-butyl groups that provide significant steric hindrance, influencing its reactivity and interaction with biological targets. The presence of oxalic acid derivatives enhances its solubility and potential bioactivity.
Synthesis
The synthesis of oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) typically involves the reaction of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate with oxalic acid under controlled conditions, usually at low temperatures (2-8°C) to ensure stability and high purity (>97%) .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The spirocyclic structure facilitates binding to molecular targets, potentially influencing various biochemical pathways such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting cellular signaling processes.
Pharmacological Applications
Research indicates that oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) may have applications in:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Properties : Investigations into its ability to inhibit tumor cell proliferation are ongoing, with some compounds in the same class showing significant activity against various cancer cell lines .
Case Studies and Research Findings
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial properties of related compounds and found that spirocyclic derivatives exhibited varying degrees of activity against Mycobacterium tuberculosis and other pathogens . -
Anticancer Activity :
In vitro tests on similar diazaspiro compounds revealed moderate to significant anticancer effects against renal and breast cancer cell lines, suggesting that oxalic acid derivatives may share these properties . -
Mechanistic Insights :
Research into the mechanism of action has shown that these compounds can interact with phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for cell growth regulation .
Comparative Analysis
| Compound Name | Structure Type | Biological Activity | Notable Applications |
|---|---|---|---|
| Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate | Spirocyclic | Antimicrobial, Anticancer | Drug development |
| tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | Spirocyclic | Antitumor | Pharmaceutical intermediates |
| Oxalic Acid | Dicarboxylic Acid | Strong acidity | Industrial applications |
Q & A
Q. What are the recommended safety protocols for handling bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) oxalate in laboratory settings?
- Methodological Answer : The compound is classified under GHS hazard categories for acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319). Safe handling requires:
- Use of PPE (gloves, goggles, lab coats) to avoid direct contact .
- Work in a well-ventilated fume hood to minimize inhalation of dust/aerosols .
- Storage in a cool, dry environment under inert atmosphere (e.g., nitrogen) to prevent decomposition .
- Immediate decontamination of spills using ethanol/water mixtures and non-sparking tools .
Q. What synthetic routes are available for preparing bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) oxalate?
- Methodological Answer : A common method involves:
- Step 1 : Synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate via cyclopropane ring formation using 1,1-cyclopropanedicarboxylate diethyl ester and KOH in EtOH at 0°C .
- Step 2 : Reaction with oxalic acid under controlled pH to form the oxalate salt. Optimize stoichiometry (1:2 molar ratio) and monitor via TLC (Rf = 0.29 in hexane:EtOAc 4:1) .
- Purification via silica column chromatography (hexane:EtOAc gradient) yields >95% purity .
Q. How is the structural integrity of this compound validated after synthesis?
- Methodological Answer : Use a multi-technique approach:
- 1H/13C NMR : Confirm spirocyclic structure and tert-butyl groups (e.g., δ ~1.4 ppm for tert-butyl protons) .
- HRMS (ESI) : Verify molecular weight (e.g., [M+H]+ at m/z 212.1525 for the precursor) .
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxalate bonding .
- HPLC : Assess enantiopurity (e.g., 95% ee using chiral columns) .
Advanced Research Questions
Q. How can enantioselectivity be optimized during the synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate derivatives?
- Methodological Answer :
- Employ iridium-catalyzed asymmetric amination (e.g., [Ir(cod)Cl]₂ with chiral phosphine ligands) to achieve >95% ee .
- Tune solvent polarity (DMF or THF) and temperature (70°C) to favor kinetic control .
- Monitor reaction progress via chiral HPLC and adjust ligand:metal ratios iteratively .
Q. What role does the spirocyclic diazaspiro[2.5]octane core play in modulating biological activity?
- Methodological Answer :
- The spiro structure enhances conformational rigidity, improving binding affinity to targets like GPCRs or kinases .
- Case Study : Derivatives show anti-trypanosomal activity (EC50 <0.03 μM) by disrupting parasite membrane proteins .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets .
Q. How can researchers resolve contradictory NMR data for derivatives of this compound?
- Methodological Answer :
- Scenario : Discrepancies in tert-butyl proton splitting may arise from dynamic stereochemistry.
- Solutions :
- Perform variable-temperature NMR to observe coalescence effects .
- Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons .
- Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .
Q. What strategies improve the stability of bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) oxalate under varying pH conditions?
- Methodological Answer :
- Acidic Conditions : Avoid prolonged exposure to pH <3, which cleaves the tert-butyl ester .
- Basic Conditions : Stabilize with buffered solutions (pH 7–8) to prevent oxalate hydrolysis .
- Storage : Lyophilize and store at -20°C under argon to prevent oxidative degradation .
Q. How can computational modeling guide the design of diazaspiro[2.5]octane-based drug candidates?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate energy barriers for spiro ring opening/closure .
- Molecular Dynamics (MD) : Simulate binding kinetics to targets (e.g., SARS-CoV-2 main protease) .
- QSAR Models : Corporate substituent effects (e.g., logP, PSA) to predict bioavailability .
Q. What comparative data exist for the biological activity of diazaspiro[2.5]octane vs. diazaspiro[2.6]nonane derivatives?
- Methodological Answer :
- Data Table :
| Compound | EC50 (Antimicrobial) | TC50 (HepG2 Cytotoxicity) |
|---|---|---|
| Diazaspiro[2.5]octane derivative | <0.03 μM | >30 μM |
| Diazaspiro[2.6]nonane derivative | <0.05 μM | >40 μM |
- Smaller spiro rings (e.g., [2.5]octane) enhance target selectivity but reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
